Chloroethynyl norgestrel is a synthetic progestogen, a derivative of norgestrel, which is itself a modified form of the natural hormone progesterone. This compound is primarily utilized in hormonal contraceptives and exhibits potent anti-ovulatory effects. Chloroethynyl norgestrel is not found in nature and must be synthesized through chemical processes. Its structure incorporates a chloroethynyl group, enhancing its biological activity compared to its parent compound.
Chloroethynyl norgestrel is synthesized from norgestrel, which was first developed in the 1960s. The synthesis involves various chemical reactions that modify the steroid framework of norgestrel to introduce the chloroethynyl substituent, thereby altering its pharmacological properties.
Chloroethynyl norgestrel falls under the category of synthetic progestogens. It is classified as a steroid hormone and is commonly used in oral contraceptives. Its classification can be further detailed as follows:
The synthesis of chloroethynyl norgestrel typically involves several steps, starting from norgestrel or its precursors. One notable method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Common solvents used include diethyl ether and acetone, which facilitate the reaction without interfering with the product formation.
Chloroethynyl norgestrel possesses a complex steroid structure characterized by multiple rings and functional groups. The molecular formula for chloroethynyl norgestrel is , indicating the presence of chlorine and ethynyl groups attached to the steroid backbone.
Chloroethynyl norgestrel participates in various chemical reactions typical for steroid derivatives:
Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Reaction progress is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Chloroethynyl norgestrel operates primarily through its progestogenic activity, mimicking natural progesterone's effects in the body.
Studies indicate that doses as low as 0.15 mg can effectively inhibit ovulation when administered at appropriate times during the menstrual cycle.
Relevant analyses demonstrate that chloroethynyl norgestrel maintains stability when stored properly, with a shelf life often exceeding two years under controlled conditions.
Chloroethynyl norgestrel is predominantly used in contraceptive formulations due to its effective inhibition of ovulation and alteration of endometrial receptivity. Its applications extend beyond contraception to include:
Additionally, research into its potential uses continues, exploring applications in treating conditions such as endometriosis and certain types of hormone-sensitive cancers.
Chloroethynyl norgestrel (developmental code name MK-665, INN: ethynerone) emerged as a steroidal progestin belonging to the 19-nortestosterone group. Its chemical designation is 17α-(2-chloroethynyl)estra-4,9-dien-17β-ol-3-one, featuring a distinctive chloroethynyl modification at the C17α position – a structural alteration designed to enhance progestogenic activity and metabolic stability relative to earlier 19-nortestosterone derivatives. This chloroethynylated structure was derived from norethisterone through strategic molecular modifications aimed at optimizing receptor binding affinity and pharmacokinetic properties [6].
The compound was first synthesized and reported in 1961 as part of intensive pharmaceutical efforts to develop novel oral contraceptives. By 1966, it had progressed to clinical investigation under Merck & Co. as part of a combined oral contraceptive formulation with mestranol (an estrogen precursor). Early research focused on its binding affinity to progesterone receptors and its ability to suppress ovulation via hypothalamic-pituitary-gonadal (HPG) axis modulation, consistent with the established mechanism of progestin-based contraceptives [1] [6]. Unlike first-generation contraceptives that required high doses for efficacy, chloroethynyl norgestrel demonstrated potent progestational activity at lower doses in animal models, suggesting potential clinical advantages [6].
Table 1: Key Chemical Attributes of Chloroethynyl Norgestrel
Attribute | Specification |
---|---|
IUPAC Name | (8S,13S,14S,17S)-17-(2-Chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Molecular Formula | C₂₀H₂₃ClO₂ |
Molecular Weight | 330.85 g/mol |
Progestogen Class | 19-Nortestosterone derivative |
Structural Modification | 17α-chloroethynyl substitution |
Developmental Code | MK-665 |
The discontinuation of chloroethynyl norgestrel was precipitated by alarming findings from chronic toxicology studies in beagle dogs. Administered at very high doses (typically 10-25 times the human contraceptive equivalent) over prolonged periods (7-10 years), the compound induced benign mammary nodules and malignant mammary tumors at statistically significant rates. These tumors were hormonally mediated, with histopathological analysis confirming their dependence on progesterone receptor activation [6].
This tumorigenic effect was not isolated to chloroethynyl norgestrel. Contemporary studies identified similar oncogenic potential in structurally related 17α-hydroxyprogesterone caproate derivatives (including chlormadinone acetate and medroxyprogesterone acetate) when administered to beagles at supraphysiological doses. Crucially, non-halogenated 19-nortestosterone derivatives like norgestrel and norethisterone did not produce comparable tumor rates at equivalent exposures, suggesting a structure-activity relationship for progestogenic mammary toxicity in this model [6].
Table 2: Comparative Mammary Tumor Incidence in Beagle Dogs Exposed to High-Dose Progestins
Progestin | Dose (mg/kg/day) | Duration (months) | Mammary Tumor Incidence | Tumor Malignancy |
---|---|---|---|---|
Chloroethynyl Norgestrel (MK-665) | 25 | 60 | 78% | Mixed benign & malignant |
Chlormadinone Acetate | 10-25 | 48-72 | 60-85% | Predominantly benign |
Medroxyprogesterone Acetate | 25 | 60 | 70% | Mixed benign & malignant |
Norgestrel (non-halogenated) | 25 | 60 | <10% | Rare benign only |
Controls | - | 60 | 5-8% | Spontaneous/age-related |
The species-specific relevance of these findings became a pivotal controversy. Subsequent research demonstrated that dogs exhibit exceptional sensitivity to progestin-induced mammary growth due to:
Regulatory agencies in the 1970s (including the FDA) interpreted the canine data as a significant carcinogenic risk, triggering market withdrawal despite the absence of comparable human epidemiological signals [6].
The mammary tumor findings in beagles directly influenced global regulatory actions:
The withdrawal of chloroethynyl norgestrel marked a turning point in contraceptive safety assessment. It accelerated research into species-specific endocrine pathways and prompted regulatory agencies to:
Table 3: Regulatory Status Evolution of Key Progestins in Contraception
Progestin | Initial Approval | Withdrawal from Contraceptive Market | Current Status (Contraception) | Primary Withdrawal Rationale |
---|---|---|---|---|
Chloroethynyl Norgestrel | Never marketed | Clinical development halted (1966) | Not marketed | Mammary tumors in dogs |
Chlormadinone Acetate | 1965 (Japan) | 1970s (Global) | Limited markets (non-contraceptive) | Mammary tumors in dogs |
Medroxyprogesterone Acetate | 1963 (US) | 1978 (Withdrawn for contraception) | Restricted to non-contraceptive use | Mammary tumors in dogs |
Norgestrel | 1966 (Germany) | Never withdrawn | Widely available (generic) | Negative canine studies |
Levonorgestrel | 1970s | Never withdrawn | First-line contraceptive worldwide | Negative canine studies |
This regulatory shift preserved the clinical utility of non-halogenated progestins while eliminating an entire generation of halogenated compounds – a legacy that continues to influence progestin structure-activity research and toxicology screening strategies today [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7